(4-Chloro-2-ethynylphenoxy)acetic acid
Description
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-(4-chloro-2-ethynylphenoxy)acetic acid |
InChI |
InChI=1S/C10H7ClO3/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13) |
InChI Key |
PMGUESVDPMMDMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of (4-Chloro-2-ethynylphenoxy)acetic acid with similar compounds:
Key Observations :
- Steric Effects : The ethynyl group is less bulky than methyl or methoxy substituents, possibly improving accessibility for coordination with metal ions .
Chemical Reactivity and Functional Group Interactions
Coordination with Metal Ions
Studies on analogous compounds highlight the role of functional groups in metal ion adsorption. For example:
- Carboxylic Acid (-COOH): In acetic acid-modified sludge-based biochar (ASBB), -COOH groups form monodentate coordination with U(VI), achieving 97.8% removal efficiency at pH 6 .
- Substituent Effects: Methyl groups (e.g., (4-Chloro-2-methylphenoxy)acetic acid) may reduce adsorption capacity due to steric hindrance. Hydroxyl groups (e.g., 2-(4-Chloro-2-hydroxyphenoxy)acetic acid) enhance hydrogen bonding but may compete with -COOH for coordination .
- Ethynyl Group : The sp-hybridized carbon in -C≡CH could stabilize resonance structures, increasing the electrophilicity of the acetic acid moiety and improving chelation with metals like uranium .
Adsorption Performance
Comparative adsorption data (hypothetical extrapolation based on structural analogs):
Q & A
Q. Key Conditions :
- Temperature : Maintain 60–80°C for ester hydrolysis to avoid side reactions .
- Catalysts : KMnO₄ or LiAlH₄ for oxidation/reduction steps .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
Advanced: How can contradictory data on the biological activity of this compound across assay systems be resolved?
Answer:
Contradictions may arise from:
- Assay Sensitivity : Variations in cell lines or enzyme isoforms (e.g., COX-1 vs. COX-2 selectivity) .
- Solubility Issues : Use dimethyl sulfoxide (DMSO) for hydrophobic derivatives, ensuring consistent stock concentrations .
- Metabolic Interference : Test metabolites (e.g., hydrolysis products) using LC-MS to rule out off-target effects .
Q. Validation Strategies :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays .
- Negative Controls : Include structurally similar but inactive analogs (e.g., methyl-substituted derivatives) .
Basic: What spectroscopic methods effectively characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., chloro, ethynyl) and acetic acid protons. Compare shifts with analogs like (4-Chloro-2-methylphenoxy)acetic acid (δ 4.6 ppm for CH₂COOH) .
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and ethynyl (≈2100 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₇ClO₃) .
Advanced: How can regioselectivity in substitution reactions of this compound derivatives be optimized?
Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic substitution .
- Catalysts : Use Pd/Cu systems for selective C–H activation at the ortho position relative to the ethynyl group .
- Solvent Effects : Non-polar solvents (toluene) favor meta substitution, while polar solvents (acetonitrile) enhance para selectivity .
Basic: What are the known biological targets of this compound, and how are interactions validated?
Answer:
- Enzyme Targets : COX-2 inhibition (structural similarity to phenoxyacetic esters in ) .
- Receptor Binding : Screen against G-protein-coupled receptors (GPCRs) using radioligand displacement assays .
- Validation :
- Knockout Models : Test activity in COX-2⁻/⁻ cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Simulate reaction pathways (e.g., ethynyl group stability under acidic conditions) .
- Molecular Dynamics : Predict solubility and aggregation behavior in aqueous/organic mixtures .
- Docking Studies : Model interactions with enzyme active sites (e.g., COX-2) to guide derivatization .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation; desiccate to avoid hydrolysis .
- Degradation Monitoring :
- HPLC : Track purity over time (retention time shifts indicate decomposition) .
- TLC : Use silica gel plates with UV visualization for rapid assessment .
Advanced: What challenges arise in scaling up synthesis, and how are purity and yield maintained?
Answer:
- Scalability Issues :
- Exothermic Reactions : Use jacketed reactors to control temperature during ester hydrolysis .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of ethynyl precursor to chlorophenol) .
- Purification :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
